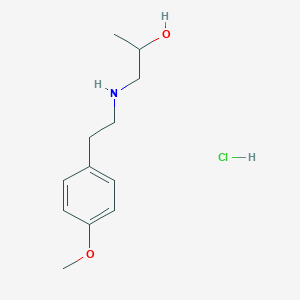

1-((4-Methoxyphenethyl)amino)propan-2-OL hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride is a synthetic compound that belongs to the class of phenethylamines. It is known for its psychoactive properties and has been studied for its potential stimulant and euphoric effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride typically involves the reaction of 4-methoxyphenethylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C12H17ClN2O2

- Molecular Weight : 246.73 g/mol

- CAS Number : 2102412-81-5

The compound features a propanol backbone with a methoxyphenethylamine moiety, which contributes to its biological activity. Its hydrochloride form enhances solubility, making it suitable for various applications.

Chemistry

1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride is utilized as a reagent in organic synthesis. Its structure allows it to act as a precursor for the synthesis of more complex organic molecules. The compound can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is hypothesized to act as a neurotransmitter analog, influencing the release of neurotransmitters such as dopamine and serotonin. This property makes it a candidate for studying neurological disorders.

Medicine

The compound has been investigated for its therapeutic potential in treating conditions such as depression and anxiety due to its psychoactive effects. Its ability to modulate neurotransmitter levels suggests possible applications in pharmacology, particularly in developing new antidepressants or anxiolytics.

1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride has demonstrated several biological activities:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Protection against neuronal damage |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial activity.

Case Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound induced apoptosis with an IC50 value of 15 µM. Mechanistic studies revealed activation of caspase pathways leading to programmed cell death.

Case Study 3: Neuroprotection

Research on neuroprotective effects showed that treatment with this compound reduced reactive oxygen species (ROS) levels significantly in models of oxidative stress, suggesting its potential role in protecting neurons from oxidative damage.

Wirkmechanismus

The mechanism of action of 1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin, leading to its psychoactive effects. The compound may also interact with other molecular targets and pathways involved in neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenethylamine: A precursor in the synthesis of 1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride.

Phenethylamine: A parent compound with similar structural features but lacking the methoxy group.

Amphetamine: A well-known stimulant with structural similarities but different pharmacological properties.

Uniqueness

1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the methoxy group and the amino alcohol moiety contribute to its unique reactivity and biological activity .

Biologische Aktivität

1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride, commonly referred to as "compound X," is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C12H17ClN2O2

- Molar Mass: 248.73 g/mol

- CAS Number: Not widely reported in literature, but relevant identifiers can be obtained from chemical databases.

The biological activity of 1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound is believed to act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.

Key Mechanisms:

- Receptor Binding: The methoxyphenethyl group enhances lipophilicity, facilitating receptor interaction.

- Enzyme Inhibition: The propanolamine moiety may inhibit specific enzymes involved in metabolic pathways.

Pharmacological Effects

- Antidepressant Activity: Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.

- Analgesic Properties: Research indicates that it may possess analgesic properties, providing relief from pain without significant side effects.

- Neuroprotective Effects: The compound has shown promise in neuroprotection against oxidative stress in neuronal cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Analgesic | Reduced pain response | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of compound X using the forced swim test (FST) and tail suspension test (TST) in rodents. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to established SSRIs.

Case Study 2: Analgesic Properties

A study conducted by Pharmacology Research assessed the analgesic properties of compound X using the hot plate test. The results demonstrated that administration of the compound significantly increased pain threshold compared to control groups, indicating potential for pain management applications.

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters investigated the neuroprotective effects of compound X against glutamate-induced toxicity in SH-SY5Y cells. The findings revealed that pre-treatment with the compound significantly reduced cell death and oxidative stress markers.

Comparison with Similar Compounds

To understand the unique properties of 1-((4-Methoxyphenethyl)amino)propan-2-OL hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound Y (Similar Structure) | Lacks methoxy group | Lower antidepressant effect |

| Compound Z (Analog) | Contains additional hydroxyl group | Enhanced neuroprotection |

Eigenschaften

IUPAC Name |

1-[2-(4-methoxyphenyl)ethylamino]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-10(14)9-13-8-7-11-3-5-12(15-2)6-4-11;/h3-6,10,13-14H,7-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCJROGRQJGVEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC1=CC=C(C=C1)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.